molecular formula C18H22ClO2P B594365 Bis(2-isopropoxyphenyl)chlorophosphine CAS No. 1219589-19-1

Bis(2-isopropoxyphenyl)chlorophosphine

Cat. No.: B594365
CAS No.: 1219589-19-1
M. Wt: 336.796
InChI Key: NWXVTDDEQGYXBC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2-isopropoxyphenyl)chlorophosphine is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions. The role of this compound is to facilitate the coupling process, allowing the reactants to combine more efficiently.

Mode of Action

As a ligand, this compound interacts with its targets by binding to them and facilitating their interaction with each other. This interaction results in the formation of a new compound through a process known as coupling .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new compounds through coupling reactions. These new compounds can have a wide range of properties and uses, depending on the reactants involved in the coupling process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its melting point is between 53-56°C , indicating that it would be stable at room temperature but could degrade or react at higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-isopropoxyphenyl)chlorophosphine typically involves the reaction of 2-isopropoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-isopropoxyphenyl)chlorophosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the products are usually biaryl compounds or other substituted aromatic compounds .

Scientific Research Applications

Bis(2-isopropoxyphenyl)chlorophosphine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis(2-isopropoxyphenyl)chlorophosphine include:

  • Bis(2-methoxyphenyl)phosphine
  • (2-Bromophenyl)diphenylphosphine
  • 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate)
  • Di(1-adamantyl)chlorophosphine

Uniqueness

This compound is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it an effective ligand in various coupling reactions, offering advantages in terms of reaction efficiency, selectivity, and yield .

Properties

IUPAC Name

chloro-bis(2-propan-2-yloxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVTDDEQGYXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746392
Record name Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219589-19-1
Record name Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219589-19-1
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